3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine
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Overview
Description
3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine is an organic compound that features a guanidine core substituted with a 4-chlorophenylmethyl group and a 3-trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)benzyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired guanidine derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor sites, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine
- 3-[(4-Methylphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine
- 3-[(4-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine
Uniqueness
3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine is unique due to the presence of both a 4-chlorophenylmethyl group and a 3-trifluoromethylphenyl group, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3/c16-12-6-4-10(5-7-12)9-21-14(20)22-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2,(H3,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVWIXFXHHNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=NCC2=CC=C(C=C2)Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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